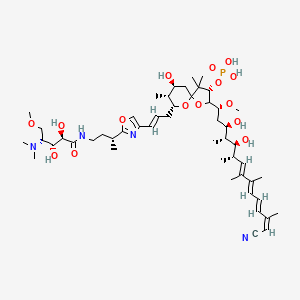

calyculin A

Description

Discovery and Isolation from Marine Organisms in Research

The discovery of calyculin A is rooted in the exploration of marine organisms for novel bioactive compounds.

This compound was first isolated in 1986 by Fusetani and his colleagues from the marine sponge Discodermia calyx. mdpi.comresearchgate.netnih.gov This sponge, which belongs to the lithistid order, was collected from the Gulf of Sagami near Tokyo Bay in Japan. mdpi.comnih.govaacrjournals.org The compound was found to be a major secondary metabolite of the sponge, present at a concentration of 0.15% of the wet weight. rsc.orgjst.go.jp While D. calyx was the original source, related compounds have since been found in other marine sponges, such as Lamellomorpha strongylata and Myriastra clavosa. mdpi.comrsc.org Research suggests that this compound is actually produced by a symbiotic filamentous bacterium, identified as "Candidatus Entotheonella," living within the sponge tissue. rsc.orgnih.gov

Initial studies quickly revealed the potent biological effects of this compound. Early research demonstrated its powerful cytotoxic activity against L1210 leukemia cells and its ability to inhibit starfish development. aacrjournals.orgnih.gov Further investigations in research models showed it had IC₅₀ values in the picomolar range against several cancer cell lines. rsc.orgjst.go.jp The mechanism behind this potent cytotoxicity was identified as the specific and powerful inhibition of protein phosphatases 1 and 2A (PP1 and PP2A). rsc.orgrsc.orgresearchgate.net In early experiments on mouse skin, this compound was also found to induce ornithine decarboxylase, an enzyme associated with cell proliferation. aacrjournals.org Additionally, it was observed to cause the hyperphosphorylation of a 60,000 dalton protein in human keratinocytes transformed with human papillomavirus type 16. aacrjournals.org

Significance as a Biochemical Probe in Cell Biology

The discovery of its mechanism of action established this compound as an indispensable biochemical probe in the field of cell biology. mdpi.com Its primary significance lies in its role as a potent, cell-permeable inhibitor of the serine/threonine protein phosphatases, PP1 and PP2A. nih.govpubcompare.airesearchgate.net These enzymes are crucial regulators of a vast number of cellular processes that are controlled by reversible phosphorylation, including cell cycle progression, metabolism, and intracellular signal transduction. mdpi.comresearchgate.net

Structure

2D Structure

Properties

Molecular Formula |

C50H81N4O15P |

|---|---|

Molecular Weight |

1009.2 g/mol |

IUPAC Name |

[(3S,7S,8R,9R)-2-[(1R,3R,4R,5S,6S,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2R)-4-[[(2R,3R,4R)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45?,46-,50?/m1/s1 |

InChI Key |

FKAWLXNLHHIHLA-OQLQHIBWSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](CC2(C([C@@H](C(O2)[C@@H](C[C@H]([C@@H](C)[C@H]([C@@H](C)/C=C(\C)/C(=C/C=C/C(=C\C#N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@@H]1C/C=C/C3=COC(=N3)[C@H](C)CCNC(=O)[C@@H]([C@@H]([C@@H](COC)N(C)C)O)O)O |

Canonical SMILES |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

calyculin A hemicalyculin A |

Origin of Product |

United States |

Molecular Mechanism of Protein Phosphatase Inhibition

Primary Targets: Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)

Calyculin A is a powerful and cell-permeable inhibitor of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), two major classes of serine/threonine phosphatases belonging to the PPP family. ontosight.aimedchemexpress.commdpi.com These enzymes are responsible for dephosphorylating a vast array of substrate proteins, thereby counteracting the activity of protein kinases and maintaining cellular homeostasis. The inhibition of PP1 and PP2A by this compound leads to a hyperphosphorylated state of many intracellular proteins. researchgate.netmdpi.com

Potency and Affinity for PPP Family Phosphatases

This compound exhibits high potency towards both PP1 and PP2A, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the low nanomolar range. medchemexpress.comcellsignal.com This makes it one of the most potent inhibitors of these phosphatases. cellsignal.com While it strongly inhibits PP1 and PP2A, its affinity for other members of the PPP family, such as PP2B (calcineurin), PP5, and PP7, is significantly lower, requiring micromolar concentrations for inhibition. mdpi.comprimescholars.com This demonstrates a degree of selectivity within the PPP family, although it is not specific to a single phosphatase. primescholars.com

| Phosphatase | IC50 (nM) | Reference |

|---|---|---|

| PP1 | 0.3 - 2 | medchemexpress.comresearchgate.netcellsignal.comtocris.com |

| PP2A | 0.25 - 1 | medchemexpress.comresearchgate.netcellsignal.commdpi.comtocris.com |

| PP4 | 0.4 | mdpi.com |

Differential Inhibition Profiles of PP1 and PP2A

While this compound potently inhibits both PP1 and PP2A, some studies suggest subtle differences in its inhibitory profile. physiology.orgtandfonline.com Unlike okadaic acid, which shows a much higher selectivity for PP2A over PP1, this compound inhibits both enzymes at similar nanomolar concentrations. researchgate.nettandfonline.com This broader inhibitory action on both major serine/threonine phosphatases makes this compound a powerful tool to study processes regulated by either or both enzymes. physiology.org For instance, in certain cell types, the effects of this compound have been attributed primarily to the inhibition of PP1, especially when compared to the effects of okadaic acid which predominantly targets PP2A at lower concentrations. physiology.orgnih.govtandfonline.com

Impact on Global Protein Phosphorylation State

The inhibition of PP1 and PP2A by this compound leads to a significant and widespread increase in the phosphorylation of numerous proteins within the cell. mdpi.comnih.govnih.gov This hyperphosphorylation is not restricted to a specific subset of proteins but affects a broad range of substrates involved in various cellular processes. mdpi.com This global shift in the phosphorylation landscape can be visualized through techniques like Phos-tag SDS-PAGE, which reveals the accumulation of hyperphosphorylated protein species upon treatment with this compound. mdpi.com The increased phosphorylation can occur on both serine and threonine residues. cellsignal.comnih.gov This widespread alteration of the phosphoproteome underlies the diverse and potent biological effects of this compound, including changes in cell shape, cell cycle progression, and gene expression. mdpi.comnih.govspandidos-publications.com

Dual Action Modalities in Cellular Systems

Recent research has revealed that this compound possesses a more complex mechanism of action than solely inhibiting protein phosphatases. It exhibits dual action modalities, influencing both protein phosphorylation and calcium signaling pathways. mdpi.comnih.govnih.gov

Phosphatase Inhibition Pathway

The primary and most well-documented action of this compound is the direct inhibition of PP1 and PP2A. primescholars.comphysiology.orgnih.gov By binding to the catalytic subunits of these enzymes, this compound prevents the dephosphorylation of their target proteins. researchgate.net This leads to a sustained state of phosphorylation, effectively mimicking the continuous activation of protein kinases. This pathway is responsible for many of the observed cellular effects, such as the regulation of cytoskeletal dynamics and cell cycle control. nih.gov

Biosynthesis and Total Chemical Synthesis Strategies

Elucidation of the Biosynthetic Pathway

The structural features of calyculin A, including a tetraene, a nitrile group, a phosphate-bearing spiroketal, and an oxazole-containing peptide portion, strongly suggested a fascinating mode of biogenesis. jst.go.jprsc.orgjst.go.jp

A Hybrid Polyketide and Non-Ribosomal Peptide Origin

The molecular structure of this compound is a clear indicator of a hybrid biosynthetic pathway, combining elements of both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems. rsc.orgjst.go.jpjst.go.jp The long carbon chain, adorned with methyl groups and oxygen functionalities, is characteristic of a polyketide, built from the sequential condensation of small carboxylic acid units. rsc.orgaalto.fi Concurrently, the presence of two γ-amino acids linked by an oxazole (B20620) ring points to the involvement of an NRPS assembly line, which incorporates amino acids into a growing chain. jst.go.jprsc.org The presence of β-branched methyl groups further suggested the involvement of a specific type of PKS known as a trans-AT PKS. rsc.orgjst.go.jp

Identification of the Biosynthetic Gene Cluster

The quest to uncover the genetic blueprint for this compound production led researchers to the metagenome of the Discodermia calyx sponge. jst.go.jp By employing degenerate primers designed to target the ketosynthase (KS) domains of trans-AT PKSs, scientists were able to amplify and identify DNA fragments belonging to the calyculin PKS. jst.go.jpjst.go.jp This breakthrough enabled the screening of a fosmid library of the sponge's metagenomic DNA, ultimately leading to the discovery of a massive biosynthetic gene cluster spanning approximately 150 kilobase pairs. jst.go.jpjst.go.jp

Analysis of this gene cluster revealed a series of open reading frames (ORFs) encoding the necessary PKS and NRPS modules. jst.go.jprsc.org The domain organization within these modules corresponded remarkably well with the predicted biosynthetic steps required to assemble the this compound molecule. jst.go.jpjst.go.jp Subsequent single-cell analysis pinpointed the origin of this gene cluster to a symbiotic bacterium, 'Candidatus Entotheonella' sp., residing within the sponge tissue. nih.gov Interestingly, further investigation of the gene cluster revealed the existence of a phosphotransferase, CalQ. jst.go.jpresearchgate.net This enzyme was found to phosphorylate this compound, producing a diphosphate (B83284) derivative, phosphothis compound. nih.govresearchgate.net This discovery suggests that phosphothis compound is the actual final product of the biosynthetic pathway, and that this compound is generated by enzymatic dephosphorylation upon tissue damage, hinting at a sophisticated chemical defense mechanism. nih.gov

| Key Components of the this compound Biosynthetic Gene Cluster | Function |

| PKS Modules | Assembly of the polyketide backbone |

| NRPS Modules | Incorporation of γ-amino acids |

| trans-AT Domains | Indicated a specific type of polyketide synthesis |

| CalQ (Phosphotransferase) | Phosphorylation of this compound to phosphothis compound |

| CalL (Phosphatase) | Implicated in the dephosphorylation to the active form |

Advancements in Total Chemical Synthesis

The remarkable structural intricacy of this compound has made it a formidable and highly sought-after target for total synthesis, pushing the boundaries of modern synthetic organic chemistry. nih.govnih.gov

Challenges Posed by Structural Complexity and Chiral Centers

The synthesis of this compound presents a multitude of challenges. The molecule boasts fifteen chiral centers, requiring precise control over stereochemistry at each step. nih.govnih.gov Furthermore, its structure is a mosaic of diverse and sensitive functional groups, including a cyano-capped tetraene, a phosphate-bearing spiroketal, an anti, anti, anti dipropionate segment, an α-chiral oxazole, and a trihydroxylated γ-amino acid. nih.govnih.gov The stereoselective construction of the spiroketal core and the creation of the complex array of stereocenters in the dipropionate fragment are particularly demanding tasks. nih.govresearchgate.net The initial misassignment of the absolute stereochemistry of the natural product added another layer of complexity, leading some early synthetic efforts to target the unnatural enantiomer. nih.gov

Key Synthetic Methodologies and Strategic Approaches

To conquer the synthetic hurdles posed by this compound, chemists have employed a wide array of sophisticated strategies and reactions. A common retrosynthetic approach involves dissecting the molecule into three key fragments: the C1–C8 tetraene subunit, the C9–C25 dipropionate spiroketal subunit, and the C26–C37 amino acid oxazole subunit. nih.govmdpi.com

The synthesis of the C1–C8 tetraene fragment has utilized powerful carbon-carbon bond-forming reactions such as the Horner-Wadsworth-Emmons olefination, Peterson olefination, and transition-metal-catalyzed cross-coupling reactions like the Stille, Negishi, and Suzuki couplings. nih.govresearchgate.netthieme-connect.de These methods allow for the controlled construction of the conjugated double bond system.

For the highly challenging C9–C25 dipropionate-spiroketal subunit , which contains eleven stereocenters, various asymmetric strategies have been developed. nih.gov These include the use of Brown's asymmetric crotylboration chemistry to set multiple stereocenters with high fidelity, as well as asymmetric aldol (B89426) reactions. nih.govcdnsciencepub.comcdnsciencepub.com The stereoselective formation of the spiroketal itself has been achieved through methods like double intramolecular hetero-Michael additions. researchgate.net

The C26–C37 amino acid oxazole subunit has been synthesized using methods such as a modified Cornforth–Meyers approach for the oxazole ring formation. researchgate.netcdnsciencepub.comcdnsciencepub.com Chiral auxiliaries, like Evans' oxazolidinones, and techniques such as Sharpless asymmetric epoxidation have been instrumental in establishing the stereochemistry of the amino acid portion. researchgate.net

The final stages of the total synthesis typically involve the careful coupling of these elaborate fragments, often employing Wittig-type reactions or other robust C-C bond-forming strategies, followed by the installation of the phosphate (B84403) group on the hindered hydroxyl. rsc.org The successful total syntheses of this compound, B, and C by several research groups stand as landmark achievements in the field of organic synthesis. nih.govacs.org

| Synthetic Strategy | Key Reactions/Methodologies | Target Fragment |

| Fragment Assembly | Horner-Wadsworth-Emmons, Stille Coupling, Suzuki Coupling | C1–C8 Tetraene |

| Asymmetric Synthesis | Brown Allylboration, Asymmetric Aldol Reactions | C9–C25 Spiroketal |

| Heterocycle Formation | Modified Cornforth–Meyers Oxazole Synthesis | C26–C37 Oxazole |

| Fragment Coupling | Wittig Reaction | Full Carbon Skeleton |

Structural Basis of Activity and Structure Activity Relationships Sar

Identification of Essential Functional Groups for Inhibitory Activity

SAR studies, utilizing natural variants and synthetic analogs of calyculin A, have been instrumental in pinpointing the key functional groups responsible for its potent inhibitory effects on protein phosphatases. rsc.orgresearchgate.netnih.gov These investigations have revealed that the molecule's activity is not vested in a single region but is a concerted effort of several distinct moieties.

Role of the Phosphate (B84403) Moiety

The phosphate group is unequivocally essential for the inhibitory activity of this compound. rsc.orgresearchgate.netmdpi.com This acidic functionality is proposed to mimic the phosphate group of a substrate, allowing it to interact with the catalytic center of the phosphatase. rsc.org The crystal structure of the this compound-PP1 complex confirms that the phosphate group binds at the catalytic site, forming a tight network of hydrophilic interactions with the enzyme. researchgate.netnih.gov Specifically, it interacts with the phosphate-recognizing arginine residues (Arg96 and Arg221) in the active site of PP1. researchgate.netuio.no The critical nature of this group is underscored by the finding that dephosphonothis compound, a natural derivative lacking the phosphate group, is devoid of enzyme inhibitory activity. researchgate.netmdpi.com Interestingly, this compound's prodrug, a phosphorylated precursor, is 1000 times less toxic, highlighting that the free phosphate is necessary for phosphatase inhibition. rsc.org

Significance of Hydroxyl Groups (e.g., C-13) and Polyketide Tail

The hydroxyl groups and the hydrophobic polyketide tail of this compound also play a crucial role in its binding and inhibitory activity. rsc.orgmdpi.comnih.gov SAR studies have demonstrated that the hydroxyl groups at C-11 and C-13 are vital. researchgate.net The considerable activity retained by calyculin J, which lacks the 11-hydroxyl group, suggests that the C-13 hydroxyl is of greater importance for enzyme inhibition. rsc.orgresearchgate.net The complete loss of activity upon conversion of the C-11 and C-13 diol to an isopropylidene derivative further emphasizes the necessity of these free hydroxyls. researchgate.net

The long, hydrophobic polyketide tail, including the tetraene moiety, is indispensable for binding to the phosphatase. rsc.orgnih.gov This hydrophobic portion of this compound interacts with a hydrophobic groove on the surface of PP1. rsc.orgresearchgate.net This interaction is a common feature among many natural product inhibitors of protein phosphatases. rsc.org Geometrical isomerization of the tetraene moiety, as seen in calyculins B, E, and F, can lead to a significant decrease in inhibitory activity, by up to three orders of magnitude, indicating the importance of the specific spatial arrangement of this hydrophobic tail. rsc.org

X-ray Crystallography and Molecular Modeling of this compound-Phosphatase Complexes

The three-dimensional structure of this compound in complex with the catalytic subunit of protein phosphatase 1 (PP1) has been elucidated by X-ray crystallography, providing a detailed snapshot of the inhibitor-enzyme interaction at the atomic level. researchgate.netnih.govebi.ac.uk This structural information, complemented by molecular modeling studies, has been pivotal in understanding the precise binding mode of this compound. nih.govsemanticscholar.org

Conformation of this compound in Enzyme Binding

A remarkable finding from the crystallographic studies is the conformational change that this compound undergoes upon binding to PP1. researchgate.netnih.govrsc.org In its free state, this compound adopts a pseudocyclic conformation, where an intramolecular salt bridge network involving the phosphate group, the dimethylamino group, the oxazole (B20620) nitrogen, and the C-13 hydroxyl group masks the charged phosphate. rsc.orgrsc.org This conformation is thought to enhance its membrane permeability. rsc.orgrsc.org However, when bound to PP1, this compound transitions to an extended conformation. researchgate.netnih.gov This "peeled open" conformation exposes the phosphate group, allowing it to fit into the phosphate recognition site within the enzyme's active center. rsc.orgmdpi.com This conformational flexibility is a unique feature among the okadaic acid class of phosphatase inhibitors and may contribute to its high potency in intact cells. mdpi.com

Structure-Activity Relationship Studies of Natural Variants and Synthetic Analogs

The study of naturally occurring variants of this compound and the synthesis of novel analogs have provided a wealth of information regarding the structure-activity relationships of this potent inhibitor. rsc.orgresearchgate.netnih.gov

Natural variants such as calyculins B, C, D, E, F, G, H, and J have been isolated and their inhibitory activities evaluated. rsc.org For instance, calyculin C, which has an additional methyl group at C32, and its geometrical isomers (calyculins D, G, and H) have been studied. rsc.org As mentioned earlier, the geometrical isomers of the tetraene moiety (calyculins B, E, and F) exhibit reduced activity, highlighting the importance of the polyketide tail's conformation. rsc.org

A key synthetic analog, hemithis compound, which lacks the dipeptide portion but retains the southern hemisphere of this compound including the phosphate, C-13 hydroxyl, and tetraene, displays potent inhibitory activity against PP1 and PP2A, comparable to the parent compound. rsc.orgresearchgate.net This finding indicates that the peptide portion is not directly involved in binding to the phosphatase. rsc.org However, hemithis compound shows significantly diminished cytotoxicity, demonstrating that the peptide moiety is crucial for the compound's potent cytotoxic effects, likely by influencing its cellular uptake and localization. rsc.org

The following table summarizes the inhibitory activities of selected this compound derivatives:

| Compound | Modification | Relative Inhibitory Activity |

| This compound | - | Potent |

| Dephosphonothis compound | Lacks phosphate group | Inactive researchgate.netmdpi.com |

| Calyculin J | Lacks 11-hydroxyl group | Active rsc.orgresearchgate.net |

| 11,13-O-isopropylidene-calyculin A | Masked 11-OH and 13-OH | Inactive researchgate.net |

| Hemithis compound | Lacks peptide portion | Potent enzyme inhibitor, but less cytotoxic rsc.orgresearchgate.net |

| Calyculins B, E, F | Geometrical isomers of the tetraene | Reduced activity rsc.org |

Applications in Cellular and Molecular Biology Research

Investigation of Cell Cycle Regulation

The progression of the cell cycle is a tightly regulated process orchestrated by a series of phosphorylation and dephosphorylation events. Calyculin A's capacity to inhibit serine/threonine phosphatases allows for the detailed study of these regulatory mechanisms.

The transition from the G1 phase to the S phase represents a critical checkpoint in the cell cycle, where the cell commits to DNA replication. Cyclin D1 is a key regulator of this G1 to S progression nih.gov. Research has shown that this compound can significantly impact this transition, although its effects can be cell-type specific.

In human breast cancer cell lines such as MDA-MB-468, treatment with this compound resulted in an arrest in the G1 and S phases of the cell cycle nih.gov. Conversely, in another breast cancer cell line, MCF-7, the same treatment led to a decrease in the percentage of cells in the G1 phase and a corresponding increase in the S phase population nih.gov. Further studies using non-cancerous human cell lines, including Hs-68 fibroblasts and ARPE19 epithelial cells, demonstrated that low concentrations of this compound could prevent the G1 to S phase progression nih.gov. This suggests that the influence of this compound on this cell cycle checkpoint is dependent on the cellular context and potential differences in the regulation of cell cycle machinery between normal and cancerous cells.

A primary consequence of disrupting the phosphorylation-dephosphorylation balance that governs cell cycle progression is the induction of cell cycle arrest. This compound has been consistently shown to induce such arrests in various cell lines.

In studies involving human breast cancer cells (MDA-MB-468 and MCF-7), treatment with this compound led to a definitive cell cycle arrest nih.gov. Specifically, in MDA-MB-468 cells, a statistically significant increase in the G1 phase population was observed, coupled with a decrease in the G2/M phase population, indicating a G1 arrest nih.gov. The degradation of cyclin D1, a critical protein for G1 progression, is a known trigger for G0/G1 cell cycle arrest frontiersin.org. The ability of this compound to promote cyclin D1 degradation provides a direct molecular mechanism for its observed effects on inducing cell cycle arrest at the G1/S checkpoint.

Cyclin D1 levels are tightly controlled, primarily through post-translational modifications, including phosphorylation, which targets the protein for degradation. This compound has been instrumental in elucidating the role of phosphatases in this process.

Research demonstrates that this compound enhances the phosphorylation of cyclin D1 at the threonine-286 (T286) residue in human breast cancer cells nih.govresearchgate.net. This specific phosphorylation event is a signal for the proteasome-mediated degradation of cyclin D1 nih.govresearchgate.net. By inhibiting the phosphatases that would normally remove this phosphate (B84403) group, this compound effectively promotes the degradation of cyclin D1 nih.gov. This effect was observed to be dose-dependent and occurs at concentrations of this compound that are below those required to alter the phosphorylation of many other cellular proteins, suggesting a selective inhibition of the specific phosphatase responsible for cyclin D1 T286 dephosphorylation nih.gov.

| Research Finding | Cell Line(s) | Effect of this compound | Reference |

| Increased Phosphorylation of Cyclin D1 at T286 | MDA-MB-468, MDA-MB-231 | Promotes subsequent degradation | nih.gov |

| Proteasome-Mediated Degradation of Cyclin D1 | MDA-MB-468, MCF-7 | Induces cell cycle arrest | nih.gov |

| Selective Inhibition of Cyclin D1 Phosphatase | MDA-MB-468 | Degradation occurs at low toxin concentrations | nih.gov |

One of the most striking effects of this compound is its ability to induce premature chromosome condensation (PCC) in interphase cells, a state that is normally exclusive to mitosis scirp.orgtandfonline.com. This phenomenon occurs because this compound inhibits the protein phosphatases (PP1 and PP2A) that negatively regulate the activity of the mitosis-promoting factor (MPF) tandfonline.com. This chemical induction of PCC allows for the visualization of interphase chromosomes, providing a powerful tool for cytogenetic analysis.

This compound has been shown to effectively induce PCC in all phases of the cell cycle (G1, S, and G2) in various cell types, including human peripheral blood lymphocytes, fibroblasts, and malignant melanoma cell lines ijrr.comnih.gov. This application is particularly valuable in fields like biodosimetry, where it can be used to assess chromosomal damage after exposure to radiation by analyzing chromosome breaks in interphase cells ijrr.comnih.gov. Interestingly, studies have shown that this compound can induce this condensation in G1-phase cells without the corresponding phosphorylation of histone H1, challenging the long-held view that H1 phosphorylation is a prerequisite for chromosome condensation scirp.org.

Elucidation of Cytoskeletal Dynamics and Regulation

The cytoskeleton, a dynamic network of protein filaments, is crucial for maintaining cell shape, motility, and intracellular organization. The assembly and disassembly of these filaments are heavily regulated by phosphorylation. By inhibiting phosphatases, this compound allows researchers to study the impact of hyperphosphorylation on cytoskeletal components.

The actin cytoskeleton is a fundamental component responsible for cellular structure and movement. This compound treatment has profound effects on its organization, primarily by inducing the phosphorylation of actin and associated proteins nih.gov.

In renal epithelial cells, this compound-induced actin phosphorylation is associated with a significant reorganization of the actin cytoskeleton. This includes a net depolymerization of actin filaments, the loss of stress fibers, and a redistribution of F-actin to the periphery of the cells nih.govresearchgate.net. Similarly, in human neutrophils, this compound was found to alter cell shape and the distribution of F-actin nih.gov. Treatment with the inhibitor also prevented the increase in cytoskeleton-associated actin that normally occurs upon stimulation with certain agents nih.gov. Further research has shown that this compound treatment can lead to a general decrease in the robustness of actin structures, and in some cases, a complete loss of cytoskeletal organization, causing cells to become spherical researchgate.net. These findings underscore the critical role of continuous dephosphorylation in maintaining the structural integrity and dynamic nature of the actin cytoskeleton.

| Cell Type | Observed Effect of this compound on Actin Cytoskeleton | Key Findings | Reference |

| Renal Epithelial Cells (LLC-PK1) | Reorganization and depolymerization | Induced actin phosphorylation, loss of stress fibers, redistribution of F-actin | nih.gov |

| Human Neutrophils | Altered cell shape and F-actin distribution | Inhibited polarization, abolished stimulus-dependent increases in cytoskeletal actin | nih.gov |

| Giardia lamblia | Decreased robustness of actin structures | Loss of cytoskeletal organization, rounded cell shape | researchgate.net |

Role in Neurite Retraction and Actomyosin Activation

This compound is a potent inducer of neurite retraction in developing neurons. This effect is critically dependent on the activation of the actomyosin network, which generates strong contractile forces leading to the rapid withdrawal of neurites. Pharmacological studies have demonstrated that the inhibition of myosin II with blebbistatin or the depolymerization of actin filaments with cytochalasin D significantly inhibits this compound-induced neurite retraction. Interestingly, the state of microtubule polymerization does not appear to be a determining factor in this process. This compound can still induce neurite retraction even when microtubules are depolymerized with nocodazole or stabilized with paclitaxel. During the retraction process, microtubules are observed to bend while maintaining their polymerized state, indicating that the force generated by actomyosin contraction is the primary driver of this morphological change.

Effects on Stress Fiber Formation and Cell-Cell Junctions

This compound exerts significant effects on the organization of the actin cytoskeleton, leading to the disassembly of stress fibers and a dramatic change in cell morphology. In various cell types, including 3T3 fibroblasts, treatment with this compound causes cells to round up and lose their attachment to the substratum. This morphological change is associated with the disappearance of prominent stress fibers. The mechanism behind this effect is linked to the hyperactivation of myosin due to the inhibition of myosin light chain phosphatase. This leads to increased contractility of the actin cortex.

While the direct effect of this compound on cell-cell junctions is less characterized, the integrity of these junctions is intrinsically linked to the underlying actin cytoskeleton. Proteins like vinculin play a crucial role in anchoring the contractile actin network to adherens junctions, thereby stabilizing these cell-cell contacts. Given that this compound profoundly reorganizes the actin cytoskeleton and induces a contractile state, it is plausible that it indirectly affects the stability and organization of cell-cell junctions by altering the tension and structure of the associated actin filaments.

Modulation of ERM Protein Phosphorylation

This compound treatment leads to a significant increase in the phosphorylation of Ezrin/Radixin/Moesin (ERM) proteins. ERM proteins are crucial linkers between the plasma membrane and the actin cytoskeleton, and their activity is regulated by phosphorylation. In their phosphorylated state, ERM proteins are active and promote the formation of structures like microvilli and membrane ruffles, and they also play a role in cell adhesion and motility. In adherent cells, ERM proteins are typically kept in a dephosphorylated state by protein phosphatases. The inhibition of these phosphatases by this compound results in the hyperphosphorylation of ERM proteins. This increased phosphorylation corresponds with dramatic changes in cell shape, most notably the retraction of the cell body and subsequent cell rounding.

| Cell Line | Effect of this compound | Associated Morphological Change |

| NIH3T3 | Increased ERM phosphorylation | Cell rounding |

| HEK293T | Increased ERM phosphorylation | Cell rounding |

Analysis of Signal Transduction Pathways

This compound serves as a valuable tool for dissecting various signal transduction pathways by acutely increasing the phosphorylation state of key signaling proteins that are regulated by serine/threonine phosphatases.

Modulation of MAPK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are central signaling cascades that regulate a multitude of cellular processes, including cell growth, proliferation, survival, and apoptosis. The activity of these pathways is tightly controlled by a balance of protein kinases and phosphatases.

This compound has been shown to modulate the PI3K/Akt pathway, although the effects can be cell-type specific. For instance, in mouse osteoblastic MC3T3-E1 cells, this compound stimulates the phosphorylation of Akt at Ser473, leading to the expression of TNF-alpha mRNA. This effect is dependent on PI3K, as inhibitors of PI3K abrogate the this compound-induced TNF-alpha expression. However, in other contexts, the impact of this compound on this pathway may differ, highlighting the complexity of its regulatory role.

The MAPK pathway is a multi-tiered kinase cascade that transmits signals from the cell surface to the nucleus. While this compound is a potent inhibitor of serine/threonine phosphatases that are known to regulate this pathway, the specific effects of this compound on the various components of the MAPK cascade (e.g., ERK, JNK, p38) can be complex and context-dependent. Its ability to induce a global increase in protein phosphorylation can lead to both activation and inhibition of different branches of the MAPK pathway depending on the specific phosphatases that are inhibited and the cellular context.

Regulation of STAT3 Signaling and Gene Expression

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in inflammation, cell proliferation, and survival. Its activity is regulated by phosphorylation on both tyrosine (Y705) and serine (S727) residues. While tyrosine phosphorylation is essential for dimerization and DNA binding, serine phosphorylation is thought to enhance its transcriptional activity.

In human microvascular endothelial cells (HMEC-1), this compound, as an inhibitor of Protein Phosphatase 1 (PP1), markedly increases the phosphorylation of STAT3 on S727. However, this increased serine phosphorylation does not lead to an enhancement of leukemia inhibitory factor (LIF)-induced gene expression. Surprisingly, this compound eliminates LIF-induced gene expression. This paradoxical effect is attributed to two mechanisms:

Reduced DNA Binding: this compound treatment reduces the binding of nuclear extracts to a STAT3 consensus binding site.

p300/CBP Degradation: this compound causes the phosphorylation of the coactivator p300/CBP, leading to its reduced acetylation activity and subsequent degradation.

These findings reveal a critical regulatory role for a PP1-like phosphatase in controlling STAT3 transcriptional activity.

| Experimental Condition | Effect on STAT3 S727 Phosphorylation | Effect on LIF-Induced Gene Expression |

| This compound + LIF | Markedly Increased | Eliminated |

| Okadaic Acid / Fostriecin (PP2A inhibitors) + LIF | No significant enhancement | Not reported to eliminate |

Involvement in NF-κB Phosphorylation and Nuclear Translocation

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Its activation is tightly controlled, and in most resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.

In human osteoblastic osteosarcoma MG63 cells, this compound has been shown to enhance the phosphorylation level of the p65 subunit of NF-κB. Specifically, it induces the phosphorylation of p65 on serine 536 in the cytosol. This phosphorylation event triggers the translocation of the phosphorylated p65 into the nucleus. Unlike the canonical activation pathway, which involves the rapid degradation of IκBα, this compound treatment does not cause immediate IκBα degradation. Instead, IκBα degradation is observed at later time points. The nuclear translocation of phospho-p65 leads to an increase in the transcriptional activity of NF-κB-related genes.

| Cellular Location | Event Induced by this compound | Consequence |

| Cytosol | Phosphorylation of p65 NF-κB at Serine 536 | - |

| Cytosol to Nucleus | Translocation of phospho-p65 NF-κB | Increased transcriptional activity of NF-κB-related genes |

Impact on Chemokine Production and Gene Expression

This compound has been identified as a significant modulator of chemokine gene expression and production, largely through its function as a potent inhibitor of type 1 and type 2A protein serine/threonine phosphatases. Research using cultured human synovial fibroblasts demonstrates that this compound can mimic the effects of pro-inflammatory cytokines like interleukin-1 (IL-1) by directly inducing the expression of certain chemokine mRNAs. nih.govresearchgate.net

Specifically, treatment with this compound (at a concentration of 1 nM) was shown to induce the expression of messenger RNA (mRNA) for interleukin-8 (IL-8) and monocyte chemotactic protein 1 (MCP-1). nih.govresearchgate.net The induction of IL-8 mRNA by this compound occurred over a time frame (1-6 hours) similar to that of IL-1. nih.gov However, the induction of MCP-1 mRNA was more rapid with this compound (1-2 hours) compared to IL-1 (4-6 hours). nih.gov Interestingly, this compound alone was not sufficient to induce the expression of RANTES (Regulated upon Activation, Normal T cell Expressed and Presumably Secreted) mRNA, which required stimulation by tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

Beyond its direct effects, this compound also acts synergistically with cytokines to potentiate chemokine expression. It was found to cause a twofold enhancement of IL-1- or TNF-α-induced IL-8 and RANTES mRNA expression. nih.govresearchgate.net These findings suggest that the inhibition of protein phosphatases by this compound plays a differential role in the regulatory pathways governing the expression of various chemokine genes. nih.govresearchgate.net

| Chemokine | Effect of this compound Alone | Synergistic Effect with IL-1/TNF-α | Reference |

|---|---|---|---|

| Interleukin-8 (IL-8) | Induces mRNA expression and peptide secretion | Potentiates mRNA and peptide expression | nih.govresearchgate.net |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Induces mRNA expression | Not specified | nih.govresearchgate.net |

| RANTES | No induction of mRNA expression | Potentiates mRNA expression | nih.govresearchgate.net |

Influence on Intracellular Calcium Signaling

The influence of this compound on intracellular calcium signaling is complex, with research revealing dual actions that are highly dependent on the cell type. nih.govnih.gov The compound is not only a potent phosphatase inhibitor but can also function as a channel blocker, leading to varied effects on calcium influx. nih.govnih.gov

In certain non-cancerous cell lines, such as human Hs-68 fibroblasts, acute application of this compound at subnanomolar concentrations (0.3 nM) was found to block the increase in intracellular calcium levels that is typically stimulated by serum. nih.govnih.gov This effect is proposed to occur through the blockade of non-selective cation channels. nih.gov This action may explain the compound's ability to prevent cell cycle progression in these non-cancer cells. nih.govnih.gov

Conversely, in human breast cancer cells (MDA-MB-468), the same concentration of this compound did not inhibit the serum-induced rise in intracellular calcium. nih.gov This suggests that cancer cells may utilize different calcium channels that are not affected by this compound, allowing them to bypass the cell cycle arrest observed in the fibroblast model. nih.gov In another model using thyroid FRTL-5 cells, this compound was shown to evoke calcium entry, an effect that could be potently inhibited by sphingosine (B13886). researchgate.net These distinct, cell-specific responses underscore the compound's multifaceted interaction with calcium signaling pathways. nih.govnih.govresearchgate.net

| Cell Line | Effect of this compound on Intracellular Calcium | Proposed Mechanism | Reference |

|---|---|---|---|

| Hs-68 Fibroblasts (Human, Non-cancer) | Blocks serum-induced calcium influx | Blockade of non-selective cation channels | nih.govnih.gov |

| MDA-MB-468 (Human Breast Cancer) | No inhibition of serum-induced calcium influx | Calcium entry via unaffected channels | nih.gov |

| FRTL-5 (Thyroid) | Evokes calcium entry | Not specified | researchgate.net |

Effects on Protein Kinase A (PKA) Autophosphorylation

As a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), this compound broadly increases the phosphorylation state of numerous cellular proteins. nih.govcellsignal.commdpi.com These phosphatases are responsible for dephosphorylating serine and threonine residues, counteracting the activity of kinases like Protein Kinase A (PKA). By inhibiting these phosphatases, this compound treatment leads to a marked and sustained increase in the phosphorylation of various proteins within both cytosolic and insoluble cellular fractions. nih.gov

While direct studies focusing specifically on the autophosphorylation of PKA are not extensively detailed in the available research, the known mechanism of this compound strongly implies an impact on PKA-mediated signaling pathways. In boar spermatozoa, for instance, research indicated that PP1-mediated dephosphorylation of postacrosomal serine/threonine residues occurs during incubation with cAMP analogs, and this process was suppressed by the addition of this compound. semanticscholar.org This demonstrates that this compound-sensitive phosphatases are linked to cAMP-driven, PKA-related events. semanticscholar.org The general effect of this compound is a dramatic elevation in the phosphorylation of PKA substrates and other phosphoproteins, an outcome confirmed by Western blot analyses using phospho-threonine and phospho-serine specific antibodies. nih.govcellsignal.com

Research into Apoptosis Mechanisms

This compound is widely utilized in research as a potent inducer of apoptosis, or programmed cell death, in a variety of cell lines. nih.govnih.gov Its ability to inhibit protein phosphatases disrupts the delicate balance of phosphorylation-dephosphorylation signaling that governs cell survival and death, thereby activating apoptotic pathways.

Induction of Programmed Cell Death in Research Models

Research on IPC promyelocytic leukemia cells has revealed that this compound can trigger different types of cell death in a concentration-dependent manner. nih.govbiologists.com At moderate concentrations (<20 nM), it induces morphologically distinct types of apoptosis. biologists.com However, at higher concentrations (>50 nM), it prompts a non-apoptotic form of cell death characterized by cell swelling and moderate chromatin condensation, though it is distinct from necrosis as the cells still maintain mitochondrial integrity and exclude Trypan Blue. nih.govbiologists.com

| Research Model (Cell Line) | Observed Effect of this compound | Key Findings | Reference |

|---|---|---|---|

| Human Squamous Carcinoma (SCCTF) | Induction of apoptosis | Associated with EGR-1 and PTEN expression | nih.gov |

| Human Osteoblastic Osteosarcoma (MG63) | Induction of apoptosis | Confirmed by nuclear fragmentation and DNA laddering | nih.gov |

| IPC Promyelocytic Leukemia | Induction of multiple, distinct apoptotic death types | Effects are concentration-dependent; high concentrations induce non-apoptotic death | nih.govbiologists.com |

Role in Mitochondrial Pathway Activation and Caspase Activity

This compound-induced apoptosis involves the activation of key signaling cascades, including those linked to the mitochondrial pathway. The mitochondrial, or intrinsic, pathway of apoptosis is a critical process governed by the release of pro-apoptotic factors from the mitochondria, leading to the activation of an initiator caspase, typically caspase-9. nih.govyoutube.com

While direct evidence of this compound causing the release of cytochrome c from mitochondria is not explicitly detailed in the provided research, its known mechanisms strongly implicate the activation of this pathway. In MG63 osteosarcoma cells, this compound treatment stimulates the mRNA expression of Fas ligand (FasL) and Fas receptor (FasR). nih.gov The Fas/FasL system is a primary component of the extrinsic, or death receptor-mediated, apoptotic pathway. Activation of the extrinsic pathway leads to the activation of caspase-8, which can then cleave the protein Bid into its truncated form, tBid. tBid translocates to the mitochondria and triggers the release of cytochrome c, thus providing a direct link and crosstalk between the extrinsic and intrinsic apoptotic pathways. Furthermore, studies in IPC promyelocytic leukemia cells treated with high concentrations of this compound noted pronounced "micromitochondriosis," indicating that the compound directly affects mitochondrial morphology and fragmentation. biologists.com The activation of these upstream events strongly suggests the subsequent involvement of the mitochondrial caspase cascade in the execution of apoptosis. nih.govbiologists.com

Link to PTEN and EGR-1 Expression in Apoptotic Pathways

A significant molecular mechanism underlying this compound-induced apoptosis involves the modulation of the tumor suppressor gene PTEN and the transcription factor EGR-1 (Early Growth Response Protein 1). nih.gov Research in human squamous carcinoma cells (SCCTF) has elucidated a specific signaling cascade initiated by this compound. nih.gov

Treatment with this compound leads to the phosphorylation of EGR-1 and a time- and dose-dependent upregulation of PTEN expression. nih.gov The transcription factor EGR-1, in turn, regulates the expression of PTEN. nih.gov This was confirmed when the use of RNA interference to inhibit the EGR-1 gene also resulted in the inhibition of PTEN expression. nih.gov The PTEN protein is a phosphatase that negatively regulates the pro-survival PI3K-Akt signaling pathway. nih.gov Consequently, the increased expression of PTEN protein leads to a decrease in the levels of phosphorylated Akt, a key kinase that promotes cell survival. nih.gov This suppression of pro-survival signaling tips the cellular balance towards programmed cell death. This this compound-stimulated expression of EGR-1 and PTEN was also observed in p53-null cells, indicating the pathway can be independent of p53. nih.gov The stimulation of PTEN mRNA expression by this compound has also been confirmed in other cell models, such as MG63 osteosarcoma cells. nih.gov

| Molecular Event | Effect of this compound | Downstream Consequence | Reference |

|---|---|---|---|

| EGR-1 | Induces phosphorylation | Activates EGR-1 to regulate gene expression | nih.gov |

| PTEN | Upregulates mRNA and protein expression (regulated by EGR-1) | Increased phosphatase activity | nih.govnih.gov |

| Akt (Protein Kinase B) | Decreases phosphorylation | Inhibition of pro-survival signaling | nih.gov |

| Apoptosis | Induction | Programmed cell death | nih.gov |

Studies on Membrane Trafficking and Endocytic Processes

This compound has been instrumental in dissecting the complex interplay between protein phosphorylation and the dynamic processes of membrane trafficking. Its ability to inhibit serine/threonine phosphatases allows researchers to investigate the role of phosphorylation events in controlling the cytoskeletal architecture and the movement of vesicles and organelles within the cell.

Reorganization of Actin Cytoskeleton in Endomembrane Trafficking

The actin cytoskeleton is a critical component of the machinery that drives endomembrane trafficking. This compound induces a dramatic and rapid reorganization of this network by promoting a state of hyperphosphorylation. In various cell types, treatment with this compound leads to the phosphorylation of actin and associated proteins, resulting in significant structural changes.

In renal epithelial cells (LLC-PK1), this compound treatment induces serine phosphorylation of actin, which is associated with a net depolymerization of actin filaments. embopress.orgyoutube.com This leads to the loss of stress fibers and F-actin filaments at cell-cell junctions, causing the cells to round up and redistribute the remaining F-actin to the cell periphery. embopress.orgyoutube.com Similarly, in 3T3 fibroblasts, this compound causes a marked increase in the phosphorylation of cytoskeletal components, including vimentin and the myosin light chain, leading to the disappearance of prominent stress fibers and intermediate filaments. nih.gov This profound disruption of the cytoskeleton underscores the importance of a balanced kinase-phosphatase system in maintaining cell shape and adhesion. nih.gov

Research in plant cells has also demonstrated this connection. In pollen tubes of Lilium longiflorum, the disturbance of endomembrane trafficking by this compound was shown to reorganize the actin cytoskeleton, highlighting the conserved nature of this regulatory mechanism. youtube.com The treatment of Giardia lamblia with this compound resulted in a noticeable decrease in the integrity of actin structures, with a significant portion of cells losing their cytoskeletal organization entirely. unimi.it These findings collectively demonstrate that this compound serves as a powerful tool to study how phosphorylation-dependent actin dynamics are integrated with endomembrane trafficking processes.

Effects on Internalization Rates of Membrane Proteins

Endocytosis is a vital process for nutrient uptake, cell signaling, and maintaining plasma membrane homeostasis, involving the internalization of membrane proteins and lipids. This process is heavily reliant on the proper functioning of the actin cytoskeleton. While this compound's profound effects on actin organization are well-documented, direct quantitative studies on its specific impact on the rates of internalization for various membrane proteins are less detailed in the available literature.

However, given that the actin cytoskeleton provides the mechanical force for vesicle formation, scission, and transport, its this compound-induced disassembly logically implies a significant effect on endocytic efficiency. embopress.orgyoutube.com Processes like clathrin-mediated endocytosis, which is responsible for the internalization of many receptors, require a dynamic actin network to proceed efficiently. nih.gov The disruption of this network, as seen with this compound treatment, would be expected to alter the kinetics of receptor internalization and recycling. Therefore, while specific rate changes are not extensively cataloged, the compound's utility lies in its ability to uncouple the phosphorylation state of the cytoskeleton from the endocytic machinery, providing a window into the regulatory role of phosphatases in this fundamental cellular process.

Investigation of Gene Expression and Transcriptional Regulation

This compound is a valuable pharmacological probe for exploring the role of protein phosphatases in the signaling cascades that culminate in the regulation of gene expression. By inhibiting phosphatases, it can artificially maintain the phosphorylated, active or inactive state of signaling proteins, thereby revealing their influence on transcription.

Regulation of Specific Gene Transcripts (e.g., TCH3, SOCS3, CCL2)

Studies using this compound have uncovered specific roles for protein phosphatases in controlling the expression of individual genes in both plants and animals.

TCH3 (Touch 3): In Arabidopsis, mechanical stimulation normally up-regulates the expression of TCH3, a gene encoding a calmodulin-like protein. nih.govwustl.edu Research has shown that this compound can induce TCH3 expression even without any mechanical stimulus. nih.gov This finding suggests the existence of a protein phosphatase that acts as a negative regulator, tonically suppressing the TCH3 gene. Inhibition of this phosphatase by this compound relieves this suppression, leading to gene expression. nih.gov

SOCS3 and CCL2: In human microvascular endothelial cells, the cytokine leukemia inhibitory factor (LIF) typically induces the expression of Suppressor of Cytokine Signaling 3 (SOCS3) and Chemokine (C-C motif) Ligand 2 (CCL2). nih.gov Surprisingly, treatment with this compound was found to completely eliminate this LIF-induced gene expression. nih.gov This indicates that a phosphatase sensitive to this compound, likely Protein Phosphatase 1 (PP1), is required for the transcriptional activation of these genes by the STAT3 signaling pathway. nih.gov The inhibition of this phosphatase breaks a critical link in the signaling chain required for transcription.

Table 1: Effects of this compound on the Expression of Specific Gene Transcripts

| Gene | Organism/Cell Type | Effect of this compound | Implied Role of Phosphatase |

|---|---|---|---|

| TCH3 | Arabidopsis thaliana | Induces expression | Negative regulator of the gene |

| SOCS3 | Human Microvascular Endothelial Cells | Eliminates LIF-induced expression | Positive regulator of STAT3-mediated transcription |

| CCL2 | Human Microvascular Endothelial Cells | Eliminates LIF-induced expression | Positive regulator of STAT3-mediated transcription |

Interplay with Transcription Factors

The effects of this compound on gene expression are often mediated through its influence on the activity of transcription factors and their co-regulators. The study on SOCS3 and CCL2 provides a clear example of this interplay. nih.gov The inhibitory effect of this compound on the expression of these genes was traced to its impact on the transcription factor STAT3. nih.gov

Treatment with this compound led to a significant decrease in the ability of nuclear STAT3 to bind to its consensus DNA sequence. nih.gov This impairment of DNA binding provides a direct mechanism for the observed shutdown of gene expression. Furthermore, this compound was found to cause the hyperphosphorylation of the transcriptional co-activator p300/CBP. nih.gov This modification resulted in reduced acetyltransferase activity and subsequent degradation of the co-activator, further contributing to the suppression of transcription. nih.gov These findings illustrate how this compound can be used to dissect the complex phosphorylation-dependent interactions between transcription factors, co-regulators, and DNA.

Methodological Utility in Phosphoproteomics and Enzyme Assays

This compound is a cornerstone tool in the fields of phosphoproteomics and enzyme analysis due to its potent and relatively specific inhibition of PP1 and PP2A. researchgate.net

Its primary utility in phosphoproteomics is to "trap" proteins in their phosphorylated state. nih.gov Cellular phosphorylation is often transient, with phosphatases rapidly removing phosphate groups. By inhibiting these phosphatases, this compound treatment leads to an accumulation of phosphoproteins, increasing their abundance to levels that are more easily detected by mass spectrometry. youtube.com This approach has been successfully integrated into quantitative phosphoproteomic workflows, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). youtube.com In one study, a combination of phosphatase inhibitors including this compound was used to enrich for phosphopeptides, which facilitated the identification of thousands of in vivo phosphorylation sites in a mouse liver cell line. youtube.com Interestingly, this study also revealed that standard concentrations of these inhibitors affected only about 28% of the phosphoproteome, suggesting that many phosphorylation sites are resistant to these phosphatases, have slow turnover, or are already nearly stoichiometric. youtube.com

In enzyme assays, this compound is used to differentiate the activity of various phosphatases. Its differential potency against PP1 and PP2A compared to other phosphatases allows researchers to probe the specific contribution of these enzymes to a biological process. nih.gov For instance, this compound has been shown to inhibit PP2A with a very high affinity, while its effect on other phosphatases like PP2B, PP5, and PP7 requires much higher concentrations. nih.gov This selectivity is crucial for designing experiments to identify the specific phosphatase involved in a signaling pathway. It has also been used to study the regulation of other enzymes; for example, in AtT20 cells, this compound was shown to increase the activity of type 4 phosphodiesterase, demonstrating its utility in mapping complex signaling networks. dntb.gov.ua

Table 2: In Vitro Inhibitory Potency of this compound on Serine/Threonine Phosphatases

| Phosphatase | IC₅₀ (nM) |

|---|---|

| PP1 | ~0.4 - 2.0 |

| PP2A | ~0.25 - 1.0 |

| PP4 | ~0.4 |

| PP2B | Micromolar concentrations required |

| PP5 | Micromolar concentrations required |

| PP7 | Micromolar concentrations required |

Data compiled from multiple biochemical studies. nih.govresearchgate.net

Use as a Tool for Inducing Hyperphosphorylation for Analysis

By potently inhibiting the primary cellular serine/threonine phosphatases PP1 and PP2A, this compound effectively blocks the removal of phosphate groups from proteins. medchemexpress.comnih.gov This action shifts the delicate balance maintained by protein kinases and phosphatases, leading to a state of hyperphosphorylation for many cellular proteins. nih.govnih.gov This induced accumulation of phosphorylated proteins allows researchers to study the downstream effects of phosphorylation events that are otherwise transient and difficult to detect.

The induction of hyperphosphorylation by this compound is notably rapid. In a study using suspension-cultured tomato cells, this compound caused a significant increase in the phosphorylation of several proteins within just 40 seconds of application. nih.gov This speed was considerably faster than the response induced by a fungal elicitor, xylanase, which showed a lag phase of 2-3 minutes. nih.gov Similarly, when applied to 3T3 fibroblasts, this compound led to a marked increase in protein phosphorylation in both the cytosolic and insoluble cellular fractions. nih.gov

Researchers have leveraged this effect to dissect complex cellular signaling pathways. For example, in plant cells, this compound was found to mimic the action of microbial elicitors, which trigger defense responses. nih.gov The compound induced medium alkalinization with a lag phase of only 0.2-0.4 minutes, compared to 2 minutes for the xylanase elicitor, suggesting that the elicitor signaling pathway may involve the inhibition of a protein phosphatase. nih.gov In another context, treating 3T3 fibroblasts with this compound resulted in the hyperphosphorylation of cytoskeletal components, including vimentin and the 20-kD myosin light chain, causing dramatic cell rounding and detachment. nih.gov This experiment provided strong support for the model that cell shape is regulated by the concerted actions of a kinase-phosphatase couple. nih.gov

Table 1: Comparative Speed of Cellular Response Induction

This table compares the lag phase for the alkalinization of the growth medium in suspension-cultured tomato cells after treatment with this compound versus a fungal elicitor.

| Inducing Agent | Lag Phase (minutes) | Source |

|---|---|---|

| This compound | 0.2 - 0.4 | nih.gov |

| Xylanase (Fungal Elicitor) | 2.0 | nih.gov |

Application in Identifying Novel Phosphatase Substrates

A significant challenge in cell biology is the identification of specific substrates for protein phosphatases. nih.gov Because phosphatases remove phosphate groups, their action can be difficult to track compared to the additive action of kinases. nih.gov this compound provides a powerful method to overcome this obstacle. By inhibiting PP1 and PP2A, this compound effectively "traps" their substrates in a phosphorylated state, allowing for their accumulation, detection, and subsequent identification.

This strategy has been successfully employed in various research models. In studies of 3T3 fibroblasts, treatment with this compound followed by immunoprecipitation revealed increased phosphorylation of vimentin and an unidentified 440-kD component, implicating them as likely substrates for PP1 or PP2A. nih.gov In a more high-throughput approach, a reverse phase phosphoprotein array (RPPA) was used to analyze human breast cancer cells treated with this compound. mdpi.com This analysis showed that at concentrations selective for a specific pool of phosphatases, only 6 out of 33 Ser/Thr phosphosites showed increased phosphorylation, including threonine 286 on cyclin D1. mdpi.com This finding not only identified a key regulatory phosphorylation site but also highlighted the utility of this compound in pinpointing specific phosphatase targets within a complex proteome. mdpi.com

Table 2: Examples of Proteins with Increased Phosphorylation Following this compound Treatment

This table lists proteins identified in research studies as having increased phosphorylation levels after cells were treated with this compound, suggesting they are substrates of the inhibited phosphatases.

| Protein | Cell Type | Experimental Context | Source |

|---|---|---|---|

| Vimentin | 3T3 Fibroblasts | Cytoskeletal Regulation | nih.gov |

| 20-kD Myosin Light Chain | 3T3 Fibroblasts | Cytoskeletal Regulation | nih.gov |

| Cyclin D1 (at T286) | Human Breast Cancer Cells | Cell Cycle Control | mdpi.com |

| STAT3 (at Serine residues) | Human T Cell Lines | Signal Transduction | pnas.org |

| Various Polypeptide Bands | Tomato Suspension Cells | Plant Defense Signaling | nih.gov |

Research into Protein Phosphatase Inhibitor Discovery and Characterization

This compound is a foundational tool in the field of phosphatase research, serving as a reference standard for the discovery and characterization of other protein phosphatase inhibitors. Its high potency and well-defined targets make it an ideal benchmark for comparison. medchemexpress.com It exhibits potent inhibitory activity against PP1 and PP2A, with reported IC50 values of approximately 2 nM and 0.5-1 nM, respectively. medchemexpress.com

When investigating new potential inhibitors or characterizing signaling pathways, researchers often use this compound alongside other compounds to delineate the specific enzymes involved. For instance, in a study on human breast cancer cells, the effects of this compound were compared with those of okadaic acid and cantharidin to confirm the role of type-2A phosphatases in regulating cyclin D1. mdpi.com Similarly, to understand the mechanism of this compound-induced smooth muscle contraction, its effects were tested in the presence of various protein kinase inhibitors, such as staurosporine (a broad-spectrum kinase inhibitor), wortmannin (MLCK inhibitor), and Y-27632 (ROCK inhibitor). researchgate.net This comparative approach helps to place newly discovered inhibitors within the broader context of known signaling pathways and to characterize their specificity.

Furthermore, the study of this compound and its naturally occurring analogs, such as hemithis compound, contributes to a deeper understanding of the structure-activity relationships required for phosphatase inhibition. core.ac.uk This knowledge is crucial for the rational design and development of novel, more selective phosphatase inhibitors for both research and therapeutic purposes.

Table 3: Inhibitory Concentration (IC50) of this compound

This table shows the concentration of this compound required to inhibit 50% of the activity of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).

| Phosphatase Target | IC50 Value | Source |

|---|---|---|

| Protein Phosphatase 1 (PP1) | ~2 nM | medchemexpress.com |

| Protein Phosphatase 2A (PP2A) | 0.5 - 1 nM | medchemexpress.com |

| Protein Phosphatase 2A (PP2A) | 0.25 nM | mdpi.com |

Comparative Analysis with Other Protein Phosphatase Modulators in Research

Distinction from Okadaic Acid and Microcystins

Calyculin A, okadaic acid, and microcystins are all potent inhibitors of the PPP family of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). nih.gov Despite targeting the same class of enzymes, they exhibit crucial differences in their chemical structure, inhibitory profiles, and mechanisms of action, which makes them uniquely suited for different experimental questions. biorxiv.orgresearchgate.net

Structural Diversity

A primary distinction lies in their fundamentally different chemical scaffolds. nih.gov

This compound , isolated from the marine sponge Discodermia calyx, is a structurally complex molecule featuring a unique spiro ketal skeleton, an oxazole (B20620) ring, a phosphate (B84403) group, and a nitrile terminus. researchgate.netnih.gov It is a hybrid polyketide and non-ribosomal peptide. nih.gov

Okadaic Acid , originally isolated from marine sponges of the genus Halichondria, is a C38 polyether fatty acid. biorxiv.orgdrugbank.com Its structure is characterized by a series of ether rings.

Microcystins are cyclic heptapeptides produced by cyanobacteria (blue-green algae), such as Microcystis aeruginosa. sigmaaldrich.comphysiology.org Their defining feature is the presence of a unique β-amino acid known as Adda ((2S, 3S, 8S, 9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4(E), 6(E)-dienoic acid). biorxiv.orgsigmaaldrich.com

These three compounds are structurally unrelated, yet they all bind to the same catalytic region of the phosphatases. nih.govresearchgate.net

Inhibitory Potency and Selectivity

While all three toxins potently inhibit PP1 and PP2A, they display different selectivity profiles, a feature that is widely exploited in research.

This compound is a potent, non-selective inhibitor of both PP1 and PP2A, with IC₅₀ values in the low- to sub-nanomolar range for both enzymes. drugbank.comoup.comresearchgate.netresearchgate.net This equipotent inhibition makes it a powerful tool for shutting down the activity of both major phosphatases simultaneously. researchgate.net

Okadaic Acid exhibits significant selectivity for PP2A over PP1. drugbank.com It inhibits PP2A with an IC₅₀ value in the sub-nanomolar range, whereas its potency against PP1 is 50- to 100-fold lower. nih.govdrugbank.com This differential inhibition allows researchers to distinguish the roles of PP2A from those of PP1 by using okadaic acid at low nanomolar concentrations that primarily inhibit PP2A. nih.govnih.gov

Microcystin-LR , like this compound, is a potent inhibitor of both PP1 and PP2A, with IC₅₀ values often in the sub-nanomolar range. plos.orgresearchgate.nettandfonline.com It is generally considered an equipotent inhibitor of both phosphatases. biorxiv.org

None of these toxins significantly inhibit other phosphatases like PP2B (calcineurin) or PP2C at the low concentrations required to inhibit PP1 and PP2A. drugbank.comresearchgate.netnih.gov

Mechanism of Interaction

All three inhibitors target the active site of the phosphatase catalytic subunits, binding within a Y-shaped set of grooves that converge on the catalytic metals. nih.govnih.gov They each possess a negatively charged or polar functional group that mimics the phosphate of a substrate by interacting with key arginine residues in the active site. nih.govnih.gov However, a critical mechanistic difference exists for microcystin. After the initial high-affinity binding, microcystins can form a covalent bond with a cysteine residue (Cys-273 in PP1c) near the active site, resulting in essentially irreversible inhibition. biorxiv.org In contrast, the binding of this compound and okadaic acid is non-covalent and reversible. nih.gov

| Feature | This compound | Okadaic Acid | Microcystin-LR |

|---|---|---|---|

| Chemical Class | Polyketide-Peptide Hybrid (Spiro ketal) nih.gov | Polyether Fatty Acid biorxiv.org | Cyclic Heptapeptide sigmaaldrich.com |

| Origin | Marine Sponge (Discodermia calyx) nih.gov | Marine Dinoflagellates/Sponges nih.govphysiology.org | Cyanobacteria (Microcystis aeruginosa) physiology.org |

| PP1 Inhibition (IC₅₀) | ~0.3 - 2 nM oup.comresearchgate.netresearchgate.net | ~15 - 20 nM drugbank.com | ~0.2 - 1.7 nM biorxiv.orgresearchgate.net |

| PP2A Inhibition (IC₅₀) | ~0.5 - 1 nM oup.comresearchgate.netresearchgate.net | ~0.1 - 1 nM drugbank.com | ~0.04 - 0.1 nM plos.orgresearchgate.net |

| Selectivity | Equipotent PP1/PP2A inhibitor drugbank.com | Selective for PP2A over PP1 drugbank.comnih.gov | Equipotent PP1/PP2A inhibitor biorxiv.org |

| Binding Mechanism | Non-covalent, reversible nih.gov | Non-covalent, reversible nih.gov | Initially non-covalent, becomes covalent biorxiv.org |

Synergistic or Antagonistic Effects with Other Modulators in Experimental Systems

The effects of this compound are often studied in combination with other signaling modulators to uncover pathway interactions. These studies reveal both synergistic and antagonistic relationships, providing deeper insight into the balance of protein phosphorylation and dephosphorylation that governs cellular processes.

Synergistic Effects

In several experimental systems, this compound works synergistically with agents that activate protein kinases, leading to an amplified biological response. This is consistent with a model where kinases add phosphate groups and this compound prevents their removal by phosphatases.

With Cytokines: In human synovial fibroblasts, this compound acts synergistically with the pro-inflammatory cytokines Interleukin-1 (IL-1) or Tumor Necrosis Factor-alpha (TNF-α). drugbank.comnih.gov The combination leads to a twofold potentiation of IL-1- or TNF-α-induced expression of the chemokines IL-8 and RANTES, suggesting that a this compound-sensitive phosphatase normally acts to dampen this inflammatory signaling pathway. drugbank.comnih.gov

With Kinase Activators: In rat renal cortex, phosphatase inhibitors and a protein kinase C (PKC) activator show strong synergy. oup.complos.org While this compound or the PKC activator phorbol (B1677699) 12,13-dibutyrate (PDBu) alone caused a four- to fivefold increase in the phosphorylation of the Na+-K+-ATPase α-subunit, combining the related inhibitor okadaic acid with PDBu resulted in a synergistic 29-fold increase in phosphorylation and a potentiation of enzyme inhibition. oup.com This indicates that PKC and a phosphatase (likely PP1, based on dose-response curves) are key opposing regulators of the Na+-K+-ATPase. oup.complos.org

With Other Inhibitors: In a study of yeast species, this compound exhibited potent synergy with the local anesthetic dyclonine. nih.govresearchgate.net Interestingly, the strength of this synergy was species-dependent, leading to an inversion of the compounds' therapeutic selectivity when used in combination. nih.govresearchgate.net

Antagonistic and Complex Interactions

The interplay of this compound with other signaling pathways can also be antagonistic, where it blocks or is blocked by the action of another modulator.

With Kinase Inhibitors: In cultured adrenomedullary chromaffin cells, the increase in basal catecholamine secretion caused by this compound was completely prevented by the protein kinase inhibitor K252a. nih.gov This suggests the effects of phosphatase inhibition by this compound in this system are dependent on the activity of a K252a-sensitive kinase. nih.gov

With Calcium Signaling Modulators: The relationship with calcium signaling is complex. In thyroid FRTL-5 cells, the calcium entry evoked by this compound (which occurs in a manner dependent on Protein Kinase A) was inhibited by sphingosine (B13886) and by inhibitors of sphingosine kinase 1. researchgate.net This places a this compound-sensitive phosphatase upstream of a signaling cascade involving sphingolipid metabolism that regulates calcium influx. researchgate.net In contrast, in permeabilized chromaffin cells, this compound partially reduced calcium-induced secretion, demonstrating an antagonistic effect in a different context. nih.gov

| Experimental System | Interacting Modulator(s) | Observed Effect | Type of Interaction |

|---|---|---|---|

| Human Synovial Fibroblasts | Interleukin-1 (IL-1) / TNF-α drugbank.comnih.gov | Potentiated expression of chemokines IL-8 and RANTES. | Synergistic |

| Rat Renal Cortex Slices | Phorbol 12,13-dibutyrate (PKC activator) oup.complos.org | Synergistic increase in Na+-K+-ATPase phosphorylation and inhibition. | Synergistic |

| Yeast (S. cerevisiae) | Dyclonine nih.govresearchgate.net | Potent synergistic growth inhibition, inverting selectivity. | Synergistic |

| Adrenomedullary Chromaffin Cells | K252a (Kinase inhibitor) nih.gov | K252a blocked this compound-induced catecholamine secretion. | Antagonistic |

| Thyroid FRTL-5 Cells | Sphingosine / SK1 Inhibitors researchgate.net | Sphingosine and SK1 inhibition blocked this compound-evoked calcium entry. | Antagonistic |

| Permeabilized Chromaffin Cells | Calcium (Ca²⁺) nih.gov | This compound partially reduced Ca²⁺-induced secretion. | Antagonistic |

Future Directions and Emerging Research Perspectives

Development of Calyculin A Analogs for Enhanced Research Specificity

While this compound is a potent inhibitor of both PP1 and PP2A, the development of analogs with enhanced specificity for individual phosphatase isoforms is a significant area of future research. mdpi.comcellsignal.com Understanding the structure-activity relationships (SARs) of this compound is crucial for the rational design of such analogs. nih.gov

Studies have revealed that the phosphate (B84403) group, the C13 hydroxyl group, and the hydrophobic polyketide tail of the this compound molecule are essential for its inhibitory activity. nih.gov The dipeptide portion of the molecule, while less critical for enzyme interaction, is vital for its cytotoxic effects. nih.gov This detailed structural understanding allows for the targeted modification of the this compound scaffold to create derivatives with altered binding affinities and specificities.

The crystal structure of this compound in a complex with PP1γ has provided further insights, showing that the inhibitor adopts an extended conformation within the enzyme's hydrophobic and acidic grooves. nih.gov This structural information can guide the design of new compounds that may favor binding to one phosphatase over another. For instance, a derivative known as hemithis compound, which comprises only the southern hemisphere of the this compound molecule, has been isolated and studied to provide further insight into the binding interactions with PP1 and PP2A. researchgate.net

By systematically modifying the key functional groups and observing the effects on phosphatase inhibition, researchers aim to develop a new generation of this compound-based probes. These probes would allow for the precise dissection of the roles of individual PP1 and PP2A isoforms in various cellular signaling pathways, moving beyond the broader effects observed with the parent compound.

Table 1: Key Structural Features of this compound and Their Functional Importance

| Structural Moiety | Functional Importance | Reference |

| Phosphate Group | Essential for inhibitory action | nih.gov |

| C13 Hydroxyl Group | Essential for inhibitory action | nih.gov |

| Hydrophobic Polyketide Tail | Essential for inhibitory action | nih.gov |

| Dipeptide Portion | Less important for enzyme interaction but essential for cytotoxicity | nih.gov |

Exploration of Novel Molecular Targets Beyond Classical Phosphatases

Emerging evidence suggests that the biological effects of this compound may not be solely attributed to its inhibition of PP1 and PP2A. nih.govnih.gov Research has pointed towards a dual-action mechanism for this compound, where it may also function as a blocker of ion channels, particularly those involved in calcium signaling. nih.govnih.gov

Studies have shown that at subnanomolar concentrations, this compound can prevent the G1 to S phase progression in certain cell lines without altering the phosphorylation of endogenous proteins, an effect attributed to the blockade of calcium uptake. nih.govnih.gov This suggests that this compound may have molecular targets beyond the well-established serine/threonine phosphatases. The proposed mechanism involves the inhibition of non-selective cation channels, which in turn affects intracellular calcium levels. nih.govnih.gov

Further investigations have demonstrated that this compound can impact calcium signaling in various cell types. For example, it has been shown to increase the L-type Ca2+ current in murine ventricular myocytes and disrupt the specialized plasma membrane-sarcoplasmic reticulum junctions that are crucial for maintaining recurring Ca2+ waves in vascular smooth muscle. nih.govnih.gov These effects on calcium homeostasis appear to be independent of its phosphatase inhibitory activity, highlighting a novel area for exploration.